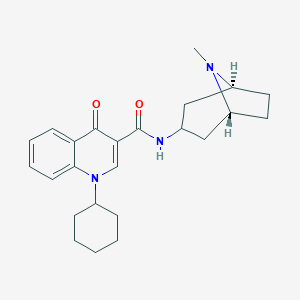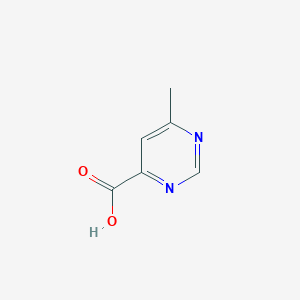
N,N'-Bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane, commonly referred to as Bis-Tris, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biochemistry and molecular biology experiments. Bis-Tris is used to maintain the pH of solutions in experiments, and it is particularly useful in experiments that involve proteins and enzymes.
Mecanismo De Acción
Bis-Tris acts as a buffer by maintaining a stable pH in solutions. It does this by accepting or donating protons, depending on the pH of the solution. Bis-Tris has a pKa of 6.46, which means that it is effective as a buffer in solutions with a pH range of 5.8 to 7.2.
Biochemical and Physiological Effects:
Bis-Tris has no known biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis-Tris as a buffer is that it is effective in a narrow pH range, which is useful in experiments that require a specific pH range. Another advantage is that it is stable over a wide range of temperatures and is not affected by freezing or thawing.
One limitation of using Bis-Tris is that it is relatively expensive compared to other buffers. Additionally, it is not effective in solutions with a pH outside of its effective range of 5.8 to 7.2.
Direcciones Futuras
There are many potential future directions for research involving Bis-Tris. One area of research could focus on developing new methods for synthesizing Bis-Tris that are more cost-effective. Another area of research could focus on developing new buffers that are more effective in a wider range of pH values. Additionally, research could focus on the use of Bis-Tris in new applications, such as drug delivery or nanotechnology.
Métodos De Síntesis
Bis-Tris can be synthesized using a variety of methods. One common method involves the reaction of diethanolamine with acryloyl chloride in the presence of a base. The resulting product is then reacted with 1,3-diaminopropane to produce Bis-Tris.
Aplicaciones Científicas De Investigación
Bis-Tris is widely used in scientific research, particularly in biochemistry and molecular biology experiments. It is used as a buffer in experiments that involve proteins and enzymes, and it is particularly useful in experiments that require a pH range of 5.8 to 7.2. Bis-Tris is also used in experiments that involve DNA and RNA, and it is commonly used in gel electrophoresis experiments.
Propiedades
Número CAS |
131087-49-5 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-[3-(2-hydroxyethylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-10(15)12(7-9-14)6-3-4-11-5-8-13/h2,11,13-14H,1,3-9H2 |
Clave InChI |
XKBOGDDVHNUOQA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N(CCCNCCO)CCO |
SMILES canónico |
C=CC(=O)N(CCCNCCO)CCO |
Otros números CAS |
131087-49-5 |
Sinónimos |
BHAD N,N'-bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





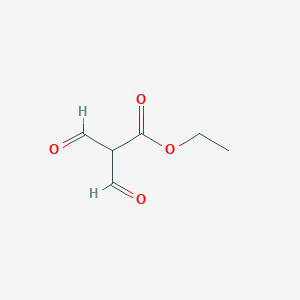

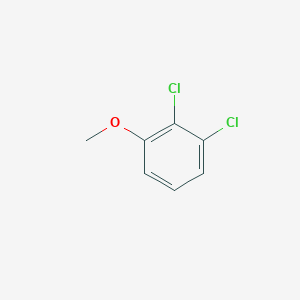

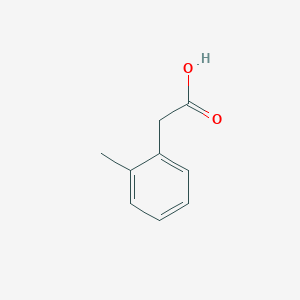
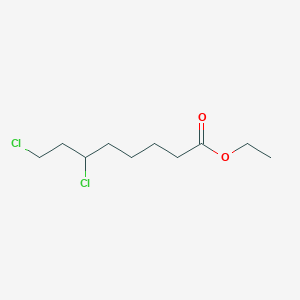

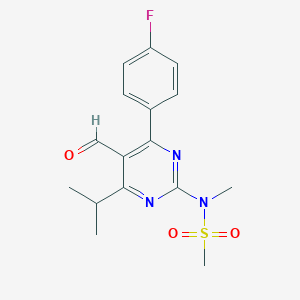

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)
